

Technical Guide: Core Properties of (1-Methyl-4-piperidiny)l)methanamine

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Compound of Interest

Compound Name: *N-Methyl-1-(piperidin-4-yl)methanamine*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of (1-Methyl-4-piperidiny)l)methanamine, a key intermediate in pharmaceutical and chemical research. Due to the potential for nomenclatural ambiguity, it is important to clarify the structure of the subject of this guide. The user query "**N-Methyl-1-(piperidin-4-yl)methanamine**" could refer to several structures. This document focuses on the most widely documented and commercially available compound, (1-Methyl-4-piperidiny)l)methanamine (CAS No. 7149-42-0), which features a methyl group on the piperidine ring nitrogen. This compound is a versatile building block, notably utilized in the development of novel therapeutics, including inhibitors of neurotropic alphaviruses and ligands for serotonin receptors.

A related compound, N-Methyl-1-(1-methylpiperidin-4-yl)methanamine (CAS No. 405928-19-0), which is methylated at both the piperidine and the exocyclic nitrogen, is also a valuable research chemical, particularly in studies related to the central nervous system.^[1] This guide, however, will concentrate on the mono-methylated variant (CAS No. 7149-42-0).

Core Properties

(1-Methyl-4-piperidiny)l)methanamine is a colorless to pale yellow liquid at room temperature.^[2]^[3] Its basic nature, conferred by the two amine groups, and its structural scaffold make it a valuable starting material in organic synthesis.

Physicochemical and Identification Data

The following table summarizes the key physicochemical and identification properties of (1-Methyl-4-piperidiny)l)methanamine.

Property	Value	Reference(s)
IUPAC Name	(1-methylpiperidin-4-yl)methanamine	^[3]
Synonyms	1-Methylpiperidine-4-methylamine, 4-(Aminomethyl)-1-methylpiperidine	^[2] ^[4]
CAS Number	7149-42-0	^[5] ^[6]
Molecular Formula	C ₇ H ₁₆ N ₂	^[5] ^[6]
Molecular Weight	128.22 g/mol	^[5] ^[6]
Appearance	Colorless to light yellow liquid	^[2] ^[3]
Boiling Point	80 °C (at 20 Torr)	^[2]
Density	0.901 ± 0.06 g/cm ³ (Predicted)	^[2]
Flash Point	50 °C (122 °F)	^[6]
pKa (Predicted)	10.13 ± 0.29	^[2]
SMILES	CN1CCC(CN)CC1	^[4] ^[6]
InChI Key	AGTPSAZJSOQXHJ-UHFFFAOYSA-N	^[4] ^[6]

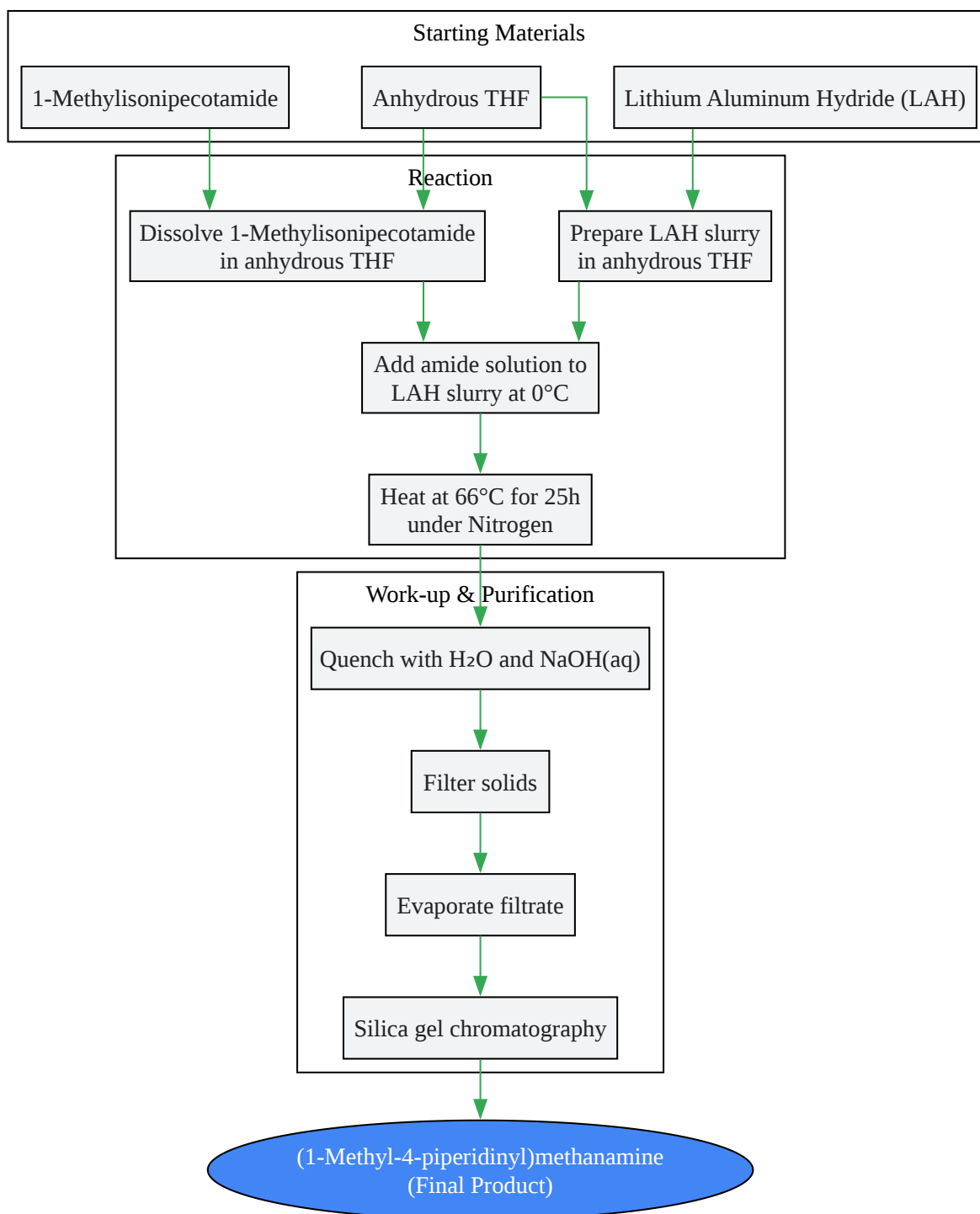
Experimental Protocols

(1-Methyl-4-piperidiny)l)methanamine is primarily used as a nucleophilic building block in the synthesis of more complex, biologically active molecules. Below are detailed protocols for its synthesis and a representative application.

Synthesis of (1-Methyl-4-piperidiny)l)methanamine

This protocol details the synthesis of the title compound via the reduction of 1-Methylisonipecotamide using lithium aluminum hydride (LAH).^[2]

Workflow for Synthesis



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Caption: Synthesis of (1-Methyl-4-piperidiny)methanamine.

Materials:

- 1-Methylisonipecotamide (6.75 g, 47.5 mmol)
- Lithium aluminum hydride (1.8 g, 47.5 mmol)
- Anhydrous Tetrahydrofuran (THF) (450 mL total)
- Distilled water
- 20% aqueous Sodium Hydroxide
- Dichloromethane
- Silica gel for column chromatography
- Eluent: 15-20% of (10% concentrated Ammonium Hydroxide in Methanol) in Dichloromethane

Procedure:

- A solution of 1-Methylisonipecotamide (6.75 g) in anhydrous THF (350 mL) is prepared.
- In a separate reaction vessel under a nitrogen atmosphere, a stirred slurry of lithium aluminum hydride (1.8 g) in anhydrous THF (100 mL) is cooled to 0 °C.
- The 1-Methylisonipecotamide solution is added in portions to the LAH slurry at 0 °C.
- The reaction mixture is stirred at 0 °C for 30 minutes and then heated to reflux at 66 °C for 25 hours under nitrogen.
- After the reaction is complete, the mixture is cooled to 0 °C.
- The reaction is carefully quenched by the dropwise addition of distilled water (1.88 mL), followed by 20% aqueous sodium hydroxide (1.42 mL), and finally distilled water (6.75 mL).
- The mixture is stirred for an additional 15 minutes.
- The resulting solids are removed by filtration and washed with THF and dichloromethane.

- The combined filtrates are evaporated to dryness under reduced pressure.
- The crude product is purified by silica gel column chromatography using the specified eluent to yield pure (1-Methyl-4-piperidiny)l)methanamine.^[2]

Application in the Synthesis of Alphavirus Inhibitors

(1-Methyl-4-piperidiny)l)methanamine is a key building block for a class of indole-2-carboxamides that show potent activity against neurotropic alphaviruses like Western Equine Encephalitis Virus (WEEV).^{[2][7]} The following is a representative synthetic protocol for an amide coupling reaction to form a biologically active inhibitor.

Materials:

- (1-Methyl-4-piperidiny)l)methanamine
- A suitable indole-2-carboxylic acid (e.g., 5-chloro-1H-indole-2-carboxylic acid)
- Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure (General Amide Coupling):

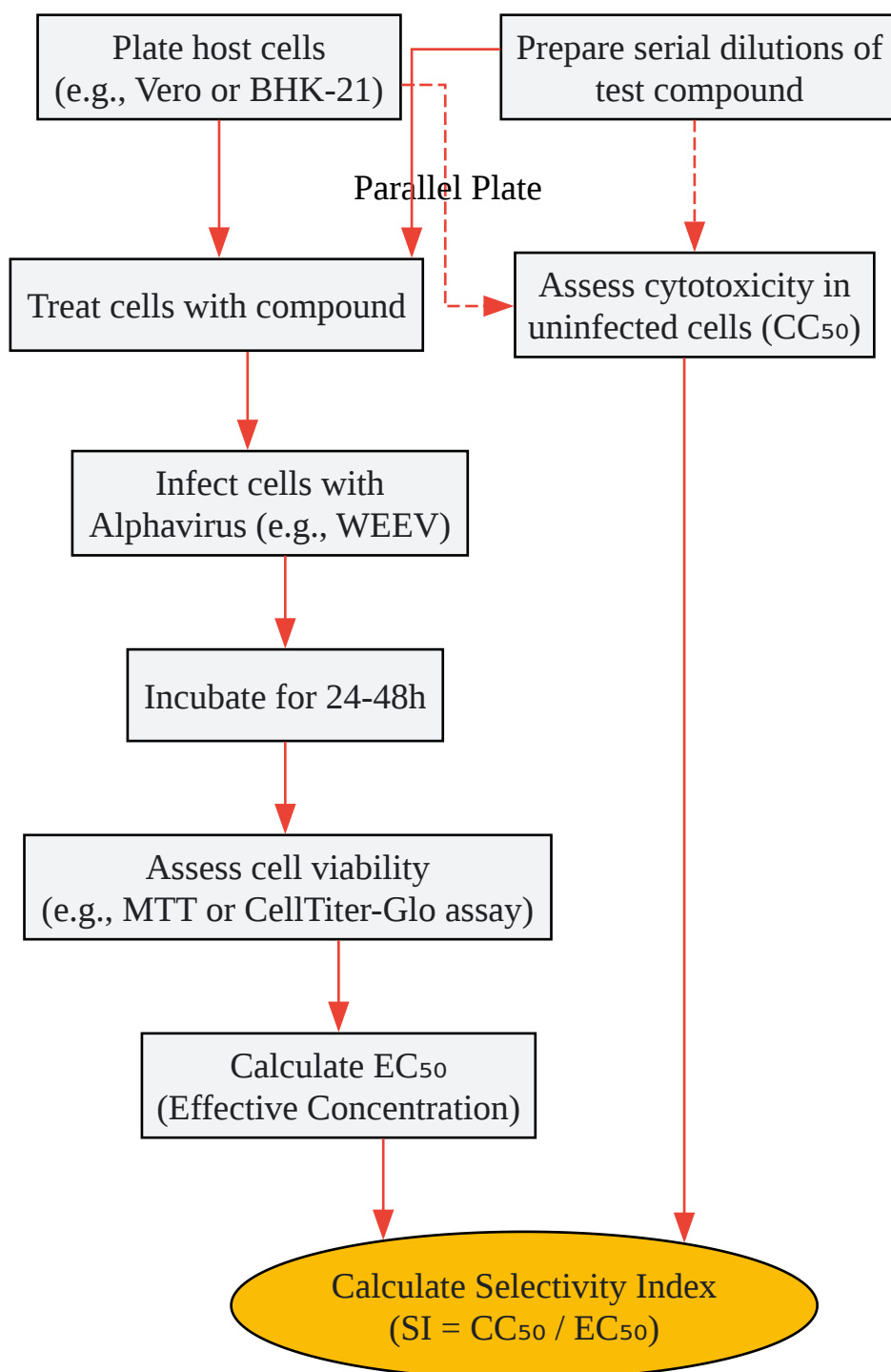
- The indole-2-carboxylic acid is dissolved in an anhydrous solvent (DCM or DMF).
- EDC (1.2 eq) and HOBt (1.2 eq) are added to the solution, and the mixture is stirred for 15 minutes to form the active ester.
- (1-Methyl-4-piperidiny)l)methanamine (1.0 eq) and DIPEA (2.0 eq) are added to the reaction mixture.
- The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

- Upon completion, the reaction mixture is diluted with an appropriate organic solvent and washed sequentially with aqueous sodium bicarbonate solution, water, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography or recrystallization to yield the final indole-2-carboxamide.

Protocol for In Vitro Antiviral Assay

The final indole-2-carboxamide compounds synthesized using (1-Methyl-4-piperidiny)l)methanamine can be evaluated for their antiviral activity. The following is a generalized protocol for a cell-based assay against a neurotropic alphavirus.[7]

Workflow for Antiviral Assay



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Caption: General workflow for in vitro alphavirus inhibition assay.

Procedure:

- Host cells (e.g., BHK-21) are seeded in 96-well plates and allowed to adhere overnight.
- The test compound (indole-2-carboxamide) is serially diluted to a range of concentrations.
- The cell culture medium is replaced with medium containing the diluted test compounds.
- Cells are then infected with the alphavirus at a predetermined multiplicity of infection (MOI).
- The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 24-48 hours).
- Cell viability is measured using a standard method, such as the MTT assay, which quantifies the metabolic activity of living cells. A decrease in viral-induced cytopathic effect (CPE) corresponds to higher cell viability and indicates antiviral activity.
- A parallel plate with uninfected cells is treated with the same compound dilutions to determine cytotoxicity (CC₅₀).
- The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated from the dose-response curves. The selectivity index (SI = CC₅₀/EC₅₀) is then determined to assess the therapeutic window of the compound.

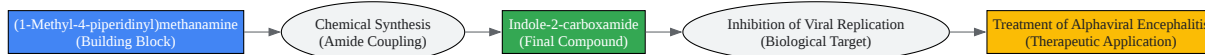
Biological Activity and Applications

As an intermediate, (1-Methyl-4-piperidiny)methanamine does not typically have direct biological activity itself. Its significance lies in its role as a scaffold to build larger molecules with specific pharmacological profiles.

Role in Alphavirus Inhibitors

The primary documented application is in the synthesis of indole-2-carboxamides that inhibit the replication of neurotropic alphaviruses.^{[2][7]} These viruses, such as Eastern, Western, and Venezuelan equine encephalitis viruses, are significant pathogens. The final compounds synthesized from (1-Methyl-4-piperidiny)methanamine have shown potent activity in cell-based assays, representing a promising avenue for the development of new antiviral therapies.^[7]

Logical Flow of Drug Discovery Application



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Caption: Role of the compound in a drug discovery workflow.

Bioactivity of Derived Compounds

The following table summarizes the in vitro antiviral activity of a representative indole-2-carboxamide synthesized from (1-Methyl-4-piperidiny)methanamine against Western Equine Encephalitis Virus (WEEV).

Compound ID (from literature)	Structure Modification	WEEV EC ₅₀ (μM)	WEEV CC ₅₀ (μM)	Selectivity Index (SI)	Reference(s)
9h	Indole-2-carboxamide	0.23	> 50	> 217	[7]

Conclusion

(1-Methyl-4-piperidiny)methanamine is a valuable and versatile chemical intermediate with established utility in medicinal chemistry. Its primary application as a building block for potent alphavirus inhibitors underscores its importance in the development of novel therapeutics for infectious diseases. The straightforward synthetic protocols for its preparation and its incorporation into more complex scaffolds make it an accessible tool for researchers in drug discovery and organic synthesis.

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